molecular formula C21H21Cl3N2O4S B4065883 3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride

3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride

Cat. No.: B4065883
M. Wt: 503.8 g/mol
InChI Key: NOMGQLCBUWYAIJ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in these reactions include chloroform, ethyl alcohol, and thiazole derivatives. Reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency. Safety measures are implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with chloro, ethoxy, or thiazolyl groups. Examples are:

  • 3-chloro-N-(3-chloro-4-methoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide
  • 3-chloro-N-(3-chloro-4-propoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-propoxybenzamide

Uniqueness

The uniqueness of 3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4S.ClH/c1-3-28-17-7-5-13(11-15(17)22)19(26)25(21-24-9-10-30-21)20(27)14-6-8-18(29-4-2)16(23)12-14;/h5-8,11-12H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMGQLCBUWYAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(C2=NCCS2)C(=O)C3=CC(=C(C=C3)OCC)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(3-chloro-4-ethoxybenzoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide;hydrochloride

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